molecular formula C4H6N2O2 B3362438 1-Methylpyrazolidine-3,5-dione CAS No. 99170-99-7

1-Methylpyrazolidine-3,5-dione

Cat. No.: B3362438
CAS No.: 99170-99-7
M. Wt: 114.1 g/mol
InChI Key: JTPISCWESNJUEM-UHFFFAOYSA-N
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Description

1-Methylpyrazolidine-3,5-dione is a heterocyclic compound that belongs to the pyrazolidine family This compound is characterized by a five-membered ring containing two nitrogen atoms and a carbonyl group at positions 3 and 5

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylpyrazolidine-3,5-dione can be synthesized through several methods. One common approach involves the reaction of hydrazine with diethyl malonate, followed by cyclization and methylation. The reaction typically proceeds under mild conditions, often in the presence of a catalyst such as magnesium acetylacetonate .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the use of environmentally friendly solvents and catalysts is becoming increasingly popular in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-Methylpyrazolidine-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrazolidine derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

1-Methylpyrazolidine-3,5-dione has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 1-Methylpyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound’s carbonyl group plays a crucial role in its biological activity, enabling it to form hydrogen bonds and interact with enzymes and receptors. This interaction can inhibit the activity of certain enzymes, leading to antimicrobial and anticancer effects .

Comparison with Similar Compounds

  • 1-Phenylpyrazolidine-3,5-dione
  • 3,5-Dimethylpyrazolidine-1,2-dione
  • 1,2-Diarylpyrazolidine-3,5-diones

Uniqueness: 1-Methylpyrazolidine-3,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyrazolidine derivatives, it exhibits higher stability and a broader spectrum of biological activities .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and diverse reactivity make it a valuable building block for the synthesis of complex molecules. Ongoing research continues to uncover new applications and mechanisms of action, further highlighting its importance in the field of chemistry and beyond.

Properties

IUPAC Name

1-methylpyrazolidine-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2/c1-6-4(8)2-3(7)5-6/h2H2,1H3,(H,5,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPISCWESNJUEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70632953
Record name 1-Methylpyrazolidine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70632953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99170-99-7
Record name 1-Methylpyrazolidine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70632953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methylpyrazolidine-3,5-dione
Reactant of Route 2
1-Methylpyrazolidine-3,5-dione
Reactant of Route 3
1-Methylpyrazolidine-3,5-dione
Reactant of Route 4
1-Methylpyrazolidine-3,5-dione
Reactant of Route 5
1-Methylpyrazolidine-3,5-dione
Reactant of Route 6
1-Methylpyrazolidine-3,5-dione

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